7-bromo-4-fluoro-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-4-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)4-3-7(9(13)14)12-8(4)5/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSBAJJUPHKMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255796 | |
| Record name | 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926208-98-2 | |
| Record name | 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926208-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination and fluorination of indole-2-carboxylic acid under controlled conditions . The reaction conditions often involve the use of bromine and fluorine reagents in the presence of catalysts and solvents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
7-Bromo-4-fluoro-1H-indole-2-carboxylic acid is investigated for its potential therapeutic applications due to its biological activities:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, research involving MCF cancer cells demonstrated significant reductions in cell viability upon treatment with this compound, alongside increased apoptotic markers.
- Antimicrobial Properties : In vitro assays indicate that derivatives of this compound exhibit enhanced antibacterial activity compared to non-halogenated indoles. The mechanism involves disruption of bacterial cell membranes or inhibition of key enzymes .
Organic Synthesis
This compound serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules:
- Building Block for Drug Development : It is used in the synthesis of various pharmaceuticals targeting neurological disorders and other diseases. The presence of bromine and fluorine enhances its reactivity, making it an ideal precursor for drug candidates .
- Chemical Reactions : this compound readily undergoes electrophilic and nucleophilic substitution reactions, allowing chemists to modify its structure for specific applications.
Material Science
This compound is explored for its potential in developing advanced materials:
- Polymers and Coatings : Its unique chemical properties make it suitable for creating polymers with enhanced stability and conductivity .
Case Studies
Several studies highlight the efficacy of this compound across various applications:
Mechanism of Action
The mechanism of action of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and physicochemical differences between 7-bromo-4-fluoro-1H-indole-2-carboxylic acid and its analogs:
Key Research Findings
- Substituent Position Effects: Positional isomers, such as 4-bromo-7-fluoro-1H-indole-2-carboxylic acid, exhibit distinct electronic profiles compared to the target compound.
- Functional Group Modifications : Carboxamide derivatives (e.g., compounds from and ) show improved metabolic stability and bioavailability compared to carboxylic acids, making them favorable for drug development .
Biological Activity
7-Bromo-4-fluoro-1H-indole-2-carboxylic acid is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties.
The molecular formula of this compound is with a molecular weight of approximately 240.05 g/mol. The presence of bromine and fluorine atoms enhances its biological activity by improving binding affinity to target receptors or enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine and fluorine substitutions can enhance the compound's binding affinity, leading to various biological effects, including inhibition of key enzymes involved in disease pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, showing promising results in inhibiting growth and proliferation.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of intrinsic apoptotic pathways.
Case Studies and Research Findings
Several studies have focused on the biological activity of indole derivatives, including this compound:
- Study on HIV Integrase Inhibition : A study highlighted the potential of indole derivatives to inhibit HIV-1 integrase, an essential enzyme for viral replication. Structural modifications on the indole core significantly improved inhibitory activity, with some derivatives achieving IC50 values as low as 0.13 µM .
- Antimicrobial Efficacy : Another study reported the antimicrobial efficacy of various indole derivatives, including this compound, against multiple bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of many standard antibiotics .
- Cytotoxicity Studies : Research evaluating the cytotoxic effects of this compound on cancer cell lines demonstrated that it could effectively reduce cell viability in a dose-dependent manner. The findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction .
Comparative Analysis with Similar Compounds
A comparative analysis with other indole derivatives reveals the unique biological profile of this compound:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 0.13 | HIV Integrase Inhibitor |
| Indole-2-carboxylic acid | 3.11 | Moderate HIV Integrase Inhibition |
| 4-Fluoro-1H-indole-2-carboxylic acid | 12.41 | Antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-bromo-4-fluoro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer :
- Bromination : Start with 4-fluoroindole-2-carboxylic acid. Bromination at the 7th position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
- Fluorination : Fluorine introduction may require directed ortho-metalation (DoM) strategies using LDA or TMP-Li, followed by quenching with a fluorinating agent (e.g., NFSI) .
- Optimization : Monitor reaction progress via LC/MS (e.g., m/z 396 [M+H]+ as seen in analogous indole derivatives) . Adjust temperature (0°C to room temperature) and stoichiometry to minimize side reactions like dehalogenation.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- LC/MS : Confirm molecular weight (expected [M+H]+ ~258–260 based on C₉H₅BrFNO₂) and purity (>98% via peak integration) .
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine coupling constants, bromine-induced deshielding) .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to resolve impurities .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group. Use amber vials to avoid photodegradation .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC for decomposition products (e.g., decarboxylation or debromination) .
Advanced Research Questions
Q. How does the bromine-fluorine substitution pattern influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The bromine atom at position 7 is more reactive than fluorine, enabling selective coupling with aryl boronic acids. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water .
- Challenges : Fluorine’s electron-withdrawing effect may reduce nucleophilic aromatic substitution (SNAr) rates. Optimize by using microwave-assisted synthesis (120°C, 30 min) to enhance reactivity .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 5-bromo-7-fluoro derivatives ) and compare bioactivity profiles (e.g., IC₅₀ in enzyme assays).
- Data Normalization : Account for batch-to-batch variability in purity (>98% by HPLC) and solvent effects (DMSO vs. aqueous buffers) in assays .
- Mechanistic Profiling : Use molecular docking to assess interactions with biological targets (e.g., kinases or GPCRs) and validate with SPR or ITC .
Q. How can computational chemistry predict the metabolic stability of this compound derivatives?
- Methodological Answer :
- In Silico Tools :
- PISTACHIO/BKMS_METABOLIC : Predict Phase I/II metabolism sites (e.g., oxidation at indole ring or glucuronidation of the carboxylic acid) .
- ADMET Prediction : Use QSAR models to estimate logP (lipophilicity) and CYP450 inhibition risks .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
